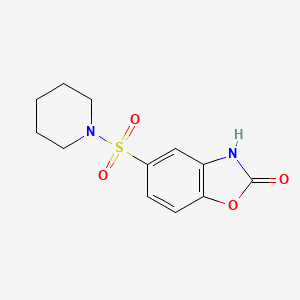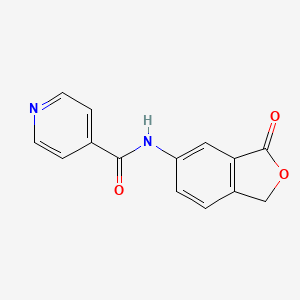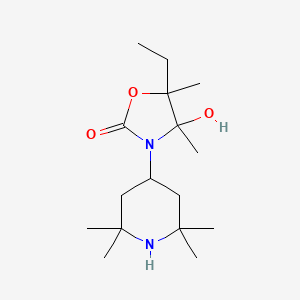![molecular formula C30H23BrN4OS B14947933 [8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B14947933.png)
[8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of bromophenyl, diphenyl, and thia-aza groups, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone typically involves multi-step organic reactions. One common approach includes:
- Formation of the Spirocyclic Core : This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper.
- Introduction of Functional Groups : The bromophenyl and diphenyl groups are introduced through substitution reactions, often using reagents like bromobenzene and phenylboronic acid.
- Final Assembly : The thia-aza moiety is incorporated through a series of condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone undergoes various chemical reactions, including:
- Oxidation : This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
- Substitution : Halogenation, nitration, and sulfonation are common substitution reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Substitution Reagents : Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone has a wide range of applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
- Biology : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
- Medicine : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
- Industry : Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone involves its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
- Pathways Involved : It can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds:
- 8-(4-Chlorophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone
- 8-(4-Fluorophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone)
Uniqueness: 8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-ylmethanone stands out due to the presence of the bromophenyl group, which imparts unique chemical reactivity and biological activity compared to its chlorinated and fluorinated analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C30H23BrN4OS |
|---|---|
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
[8-(4-bromophenyl)-4,10-diphenyl-1-thia-3,4,9,10-tetrazaspiro[4.5]deca-2,8-dien-2-yl]-phenylmethanone |
InChI |
InChI=1S/C30H23BrN4OS/c31-24-18-16-22(17-19-24)27-20-21-30(34(32-27)25-12-6-2-7-13-25)35(26-14-8-3-9-15-26)33-29(37-30)28(36)23-10-4-1-5-11-23/h1-19H,20-21H2 |
Clave InChI |
ABRQQPRUQSIVIM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(N(N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4)N(N=C(S2)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![3,5-diethyl-5-methyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B14947857.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B14947859.png)
![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)

![Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
![2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14947882.png)
![4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B14947888.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947896.png)

![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947907.png)

![3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14947915.png)
![(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one](/img/structure/B14947918.png)
